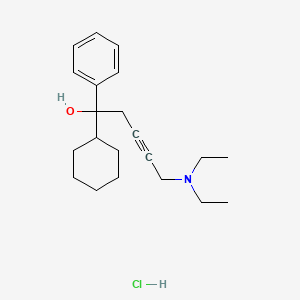
1-cyclohexyl-5-(diethylamino)-1-phenyl-3-pentyn-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclohexyl-5-(diethylamino)-1-phenyl-3-pentyn-1-ol hydrochloride is a chemical compound that has been used in scientific research for its unique properties. This compound is also known as CAPPO and has been studied extensively for its potential applications in the field of medicine and biochemistry. In
Mecanismo De Acción
The mechanism of action of 1-cyclohexyl-5-(diethylamino)-1-phenyl-3-pentyn-1-ol hydrochloride is not fully understood. However, studies have shown that this compound inhibits the activity of enzymes involved in the biosynthesis of cholesterol and fatty acids. This inhibition leads to the accumulation of toxic intermediates, which can cause cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, inhibit cell proliferation, and reduce the levels of inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-cyclohexyl-5-(diethylamino)-1-phenyl-3-pentyn-1-ol hydrochloride in lab experiments is its potent antiproliferative effects on cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell death and for developing new cancer treatments. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of 1-cyclohexyl-5-(diethylamino)-1-phenyl-3-pentyn-1-ol hydrochloride. One potential direction is the development of new cancer treatments based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases. Finally, more studies are needed to determine the safety and toxicity of this compound in humans, which will be necessary before this compound can be used in clinical trials.
Métodos De Síntesis
The synthesis of 1-cyclohexyl-5-(diethylamino)-1-phenyl-3-pentyn-1-ol hydrochloride involves a multistep process that begins with the reaction of 1-cyclohexyl-3-pentyn-1-ol and phenylacetylene. This reaction produces 1-cyclohexyl-5-phenyl-1-penten-3-yne, which is then reacted with diethylamine to produce 1-cyclohexyl-5-(diethylamino)-1-phenyl-3-pentyn-1-ol. The final step involves the addition of hydrochloric acid to produce this compound.
Aplicaciones Científicas De Investigación
1-cyclohexyl-5-(diethylamino)-1-phenyl-3-pentyn-1-ol hydrochloride has been used in a variety of scientific research applications. One of the most significant applications of this compound is its potential use as an anticancer agent. Studies have shown that this compound has potent antiproliferative effects on cancer cells, making it a promising candidate for the development of new cancer treatments.
Propiedades
IUPAC Name |
1-cyclohexyl-5-(diethylamino)-1-phenylpent-3-yn-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO.ClH/c1-3-22(4-2)18-12-11-17-21(23,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,23H,3-4,6,9-10,15-18H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGHORHXEDLFEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCC(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-fluorophenyl)-4-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B5178971.png)
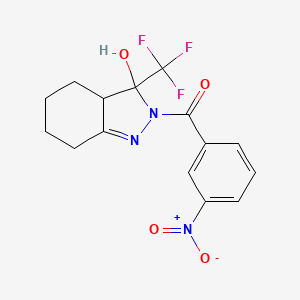
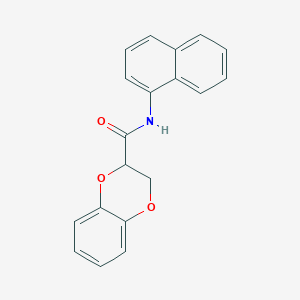
![6-benzyl-2-(3,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B5178987.png)
![2-amino-4-(4-methoxy-3-methylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5178995.png)
![4-{[(6-methoxy-1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide](/img/structure/B5178997.png)

![1-{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5179007.png)
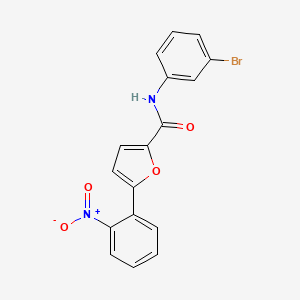
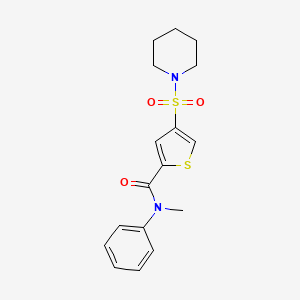

![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B5179041.png)
![2-(8,8-dimethyl-3-oxohexahydro-7H-[1,3]thiazolo[3,2-a]pyrazin-7-yl)acetohydrazide](/img/structure/B5179046.png)
![ethyl [2,2,2-trifluoro-1-[(5-fluoro-2-methylphenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5179059.png)
